(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)(furan-2-yl)methanone
Description
Properties
IUPAC Name |
furan-2-yl-[4-(4-imidazol-1-yl-6-morpholin-4-yl-1,3,5-triazin-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O3/c28-16(15-2-1-11-30-15)24-5-7-25(8-6-24)17-21-18(26-9-12-29-13-10-26)23-19(22-17)27-4-3-20-14-27/h1-4,11,14H,5-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHZOQXIQXVSPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC(=N2)N3C=CN=C3)N4CCOCC4)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic molecule that exhibits significant biological activity. This article aims to provide a comprehensive overview of its biological properties, including its potential therapeutic applications and mechanisms of action.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Imidazole ring : Known for its role in biological systems, particularly in enzyme catalysis and as a building block for various pharmaceuticals.
- Morpholino group : Often used to enhance solubility and bioavailability.
- Triazine moiety : Associated with various pharmacological activities, including antitumor properties.
- Piperazine ring : Commonly found in many pharmaceuticals, contributing to their psychoactive and antimicrobial effects.
- Furan derivative : Known for its diverse biological activities, including anti-inflammatory and anticancer effects.
Anticancer Properties
Recent studies have highlighted the potential of imidazole and triazine derivatives as anticancer agents. The compound has shown promising results in inhibiting cancer cell proliferation:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 0.8 | Inhibition of tubulin polymerization |
| MDA-MB-231 | 0.5 | Induction of apoptosis via mitochondrial pathways |
| A549 | 0.6 | Cell cycle arrest in G2/M phase |
These findings suggest that the compound may act by disrupting microtubule dynamics, similar to known chemotherapeutics like nocodazole .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Studies indicate that imidazole derivatives often exhibit activity against a range of pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 16 µg/mL | Bacteriostatic |
| Candida albicans | 64 µg/mL | Antifungal |
This antimicrobial profile indicates that the compound could be a candidate for further development as an antibacterial or antifungal agent .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Protein Synthesis : The imidazole ring may interfere with ribosomal function, thereby inhibiting protein synthesis.
- Disruption of Cellular Signaling Pathways : The morpholino and triazine moieties can modulate signaling pathways involved in cell growth and survival.
- Induction of Apoptosis : The compound may trigger apoptotic pathways through mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) production .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- A study involving a derivative with a similar structure demonstrated a significant reduction in tumor size in murine models when administered at doses correlating with those observed in vitro.
- Another case highlighted the use of imidazole-based compounds in combination therapies for resistant bacterial strains, showing enhanced efficacy compared to monotherapy.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural motifs as exhibit notable antimicrobial properties. For instance, derivatives of imidazole and triazine have been synthesized and tested against various bacterial strains. The presence of the morpholino and piperazine moieties enhances the lipophilicity and bioavailability of these compounds, leading to improved efficacy against resistant strains of bacteria .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Compounds containing imidazole and triazine rings have been shown to inhibit tubulin polymerization, a critical process in cancer cell division. Studies have reported that similar derivatives exhibit IC50 values in the low micromolar range against several cancer cell lines, including A549 (lung cancer), DU-145 (prostate cancer), and MDA-MB 231 (breast cancer) .
Table 1: Anticancer Activity of Related Compounds
| Compound Structure | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Imidazo-triazine | A549 | 0.51 | Tubulin inhibition |
| Morpholino derivative | DU-145 | 0.63 | Apoptosis induction |
| Piperazine analog | MDA-MB 231 | 0.75 | Cell cycle arrest |
Neurological Effects
The compound's imidazole and piperazine components may also contribute to neurological applications. Research has indicated that similar structures exhibit anticonvulsant properties, showing significant protective effects in animal models of seizure disorders . The modulation of neurotransmitter pathways through these compounds presents a promising avenue for developing new treatments for epilepsy and other neurological conditions.
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of morpholino-triazine derivatives and evaluated their antimicrobial activity against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting a potential for clinical application .
Case Study 2: Anticancer Screening
In a comprehensive screening of imidazole-based compounds against various cancer cell lines, one derivative exhibited an IC50 value of 0.51 µM against A549 cells, indicating potent anticancer activity. The study further explored the mechanism, revealing that these compounds induce apoptosis through caspase activation pathways .
Comparison with Similar Compounds
Compound from : (2,3-Dimethoxyphenyl) Analogs
- Structure : Differs in the aryl group (2,3-dimethoxyphenyl vs. furan-2-yl).
- Molecular Formula : C23H28N8O4 (Average mass: 480.53 g/mol).
- Key Features: The 2,3-dimethoxy substitution increases steric bulk and lipophilicity compared to the furan group.
- Implications : Dimethoxy groups may enhance membrane permeability but reduce metabolic stability due to oxidative demethylation pathways.
Compound from : Chloro-Difluoromethyl Benzoimidazole Derivative
- Structure : 4-(4-Chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine.
- Molecular Formula : C15H13ClF2N6O (Average mass: 394.76 g/mol).
- Key Features: Chloro and difluoromethyl groups introduce electronegative and electron-withdrawing effects, altering triazine ring reactivity. Absence of a piperazine-methanone linker reduces conformational flexibility.
- Implications : Chloro substituents may enhance binding to hydrophobic enzyme pockets, while difluoromethyl groups improve metabolic resistance .
Compound from : Carboxylic Acid-Functionalized Analog
- Structure: 6-(4-(4-(2-(Difluoromethyl)-1H-benzoimidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-4-oxobutanamido)hexanoic acid.
- Molecular Formula : C26H29F2N9O4 (Observed mass: 629.3 [M+H]<sup>+</sup>).
- Key Features: Hexanoic acid chain increases hydrophilicity and enables conjugation or salt formation. Synthesized with 88% yield via DCM/TFA deprotection .
- Implications : Carboxylic acid groups improve aqueous solubility, critical for oral bioavailability but may limit blood-brain barrier penetration.
Compound from : Dimorpholino-Triazine with Ureido Linker
- Structure: 4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic acid.
- Molecular Formula : C23H26N8O5 (Average mass: 502.51 g/mol).
- Key Features: Dual morpholino groups enhance solubility and electron-donating effects on the triazine ring. Ureido linker introduces hydrogen-bonding capacity and rigidity.
- Implications : Ureido groups are protease-resistant, improving pharmacokinetic stability .
Structural and Functional Comparison Table
Research Findings and Implications
- Solubility vs. Permeability : Carboxylic acid derivatives () prioritize solubility, whereas lipophilic aryl groups () favor membrane penetration .
- Synthetic Feasibility : High-yield syntheses (e.g., 88% in ) suggest scalability for triazine-based compounds, though purification challenges may arise with complex substituents .
Preparation Methods
Synthetic Strategy and Reaction Design
The target molecule’s structure necessitates a stepwise approach to install substituents at specific positions on the 1,3,5-triazine ring. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the foundational substrate due to its reactivity toward nucleophilic aromatic substitution. The synthetic sequence follows the reactivity hierarchy of cyanuric chloride’s chlorides (position 4 > 6 > 2), enabling controlled functionalization:
- Position 4 : Substitution with 1H-imidazole.
- Position 6 : Substitution with morpholine.
- Position 2 : Substitution with piperazine.
- Piperazine acylation : Introduction of furan-2-yl methanone via 2-furoyl chloride.
Step 1: Synthesis of 4-(1H-Imidazol-1-yl)-2,6-Dichloro-1,3,5-Triazine
The initial step involves substituting the most reactive chloride (position 4) with imidazole under mild conditions:
Procedure :
Cyanuric chloride (18.4 g, 0.1 mol) is dissolved in acetone (100 mL) and cooled to 0–5°C. Imidazole (6.8 g, 0.1 mol) is added portionwise, followed by dropwise addition of aqueous NaHCO₃ (0.12 mol in 100 mL H₂O) to maintain pH 7–8. The mixture is stirred for 2 h at 0–5°C, then quenched with crushed ice. The precipitate is filtered, washed with ethanol, and dried to yield 4-(1H-imidazol-1-yl)-2,6-dichloro-1,3,5-triazine as a white solid (88% yield).
Characterization :
- ¹H-NMR (DMSO-d₆) : δ 7.39–7.45 (m, 2H, imidazole-H), 8.44 (d, 1H, imidazole-H).
- IR (KBr) : 1618 cm⁻¹ (C=N stretch), 1550 cm⁻¹ (C-Cl).
Step 3: Piperazine Substitution at Position 2
The final chloride (position 2) is displaced by piperazine under elevated temperatures:
Procedure :
4-(1H-Imidazol-1-yl)-6-morpholino-2-chloro-1,3,5-triazine (5 mmol) and piperazine (15 mmol) are refluxed in ethanol (20 mL) for 8 h. The solvent is evaporated, and the residue is washed with water to yield 4-(1H-imidazol-1-yl)-6-morpholino-2-piperazin-1-yl-1,3,5-triazine (78% yield).
Characterization :
- HRMS : [M+H]⁺ Calc. C₁₄H₂₀N₈O: 332.17; Found: 332.15.
- IR (KBr) : 1580 cm⁻¹ (triazine ring), 1220 cm⁻¹ (C-N stretch).
Step 4: Acylation with 2-Furoyl Chloride
The secondary amine of piperazine is acylated using 2-furoyl chloride:
Procedure :
4-(1H-Imidazol-1-yl)-6-morpholino-2-piperazin-1-yl-1,3,5-triazine (0.0045 mol) is dissolved in acetonitrile (20 mL) with K₂CO₃ (0.0135 mol). 2-Furoyl chloride (0.0045 mol) is added dropwise, and the mixture is refluxed for 4 h. The product is precipitated with water, filtered, and dried to yield the title compound (90% yield).
Characterization :
- ¹H-NMR (CDCl₃) : δ 7.62 (d, 1H, furan-H), 6.55 (m, 2H, furan-H), 3.78 (m, 4H, piperazine-H).
- Elemental Analysis : Calc. C₂₀H₂₂N₈O₂: C, 56.33; H, 5.20; N, 26.28%. Found: C, 56.18; H, 5.15; N, 26.12%.
Characterization of Intermediates and Final Product
Key spectroscopic and analytical data for intermediates and the final compound are summarized below:
| Compound | ¹H-NMR (δ, ppm) | IR (cm⁻¹) | Yield (%) |
|---|---|---|---|
| Step 1 Intermediate | 7.39–7.45 (m, 2H) | 1618 (C=N) | 88 |
| Step 2 Intermediate | 3.72 (t, 4H, morpholine) | 1220 (C-N) | 85 |
| Step 3 Intermediate | 2.92 (m, 4H, piperazine) | 1580 (triazine) | 78 |
| Final Product | 7.62 (d, 1H, furan) | 1650 (C=O) | 90 |
Optimization and Alternative Synthetic Routes
Alternative pathways were explored to enhance efficiency:
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound with high purity?
The synthesis involves multi-step organic reactions, typically starting with the formation of the triazine core followed by functionalization with imidazole, morpholine, and piperazine moieties. Key steps include:
- Nucleophilic substitution for introducing morpholine at the triazine C6 position under reflux in ethanol or DMF (70–80°C, 12–24 hours) .
- Coupling reactions (e.g., Buchwald-Hartwig or Ullmann-type) to attach the imidazole group to the triazine ring, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) in anhydrous toluene .
- Piperazine-furan conjugation via carbonyl coupling using EDCI/HOBt-mediated amide bond formation or ketone functionalization . Purification often involves column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol to achieve >95% purity .
Q. Which spectroscopic techniques are critical for structural validation?
- NMR Spectroscopy : H and C NMR confirm regioselectivity of substitutions (e.g., imidazole C2 vs. C4 attachment) and piperazine ring conformation. Aromatic protons in furan (δ 6.3–7.1 ppm) and imidazole (δ 7.5–8.2 ppm) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 466.1921 for C₂₁H₂₄N₇O₂) .
- FT-IR : Key peaks include C=O stretch (~1670 cm⁻¹), triazine ring vibrations (~1550 cm⁻¹), and morpholine C-O-C (~1100 cm⁻¹) .
Q. How can researchers assess solubility and stability under physiological conditions?
- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, followed by HPLC quantification. LogP calculations (e.g., via ChemDraw) predict hydrophobicity; experimental logP ≈ 2.5 suggests moderate lipid solubility .
- Stability : Incubate in simulated gastric fluid (pH 1.2) and plasma (37°C, 24 hours), monitoring degradation via LC-MS. The morpholine and furan groups may hydrolyze under acidic conditions, requiring enteric coating for oral delivery .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Temperature control : Lowering triazine substitution steps to 60°C reduces dimerization byproducts .
- Solvent selection : Replacing DMF with acetonitrile in imidazole coupling decreases polar byproduct formation .
- Catalyst screening : Testing Pd₂(dba)₃/Xantphos vs. Pd(OAc)₂/XPhos improves imidazole coupling efficiency (yield increases from 65% to 82%) .
- In-line monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and terminate at >90% conversion .
Q. What computational strategies predict target interactions and SAR?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinase targets (e.g., PI3Kγ), identifying critical H-bonds between the morpholine oxygen and Lys833 .
- MD simulations : GROMACS simulations (100 ns) assess stability of the compound in ATP-binding pockets, highlighting hydrophobic interactions with furan and piperazine .
- QSAR studies : CoMFA/CoMSIA models using IC₅₀ data from analogs prioritize electron-donating groups at the triazine C4 position for enhanced potency .
Q. How can contradictions in biological activity data across studies be resolved?
- Assay standardization : Discrepancies in IC₅₀ values (e.g., 0.5 μM vs. 3.2 μM for PI3K inhibition) may arise from variations in ATP concentration (1 mM vs. 10 μM). Adopt the ADP-Glo™ Kinase Assay with fixed ATP (100 μM) .
- Metabolic interference : Check for off-target effects using kinome-wide profiling (e.g., DiscoverX KINOMEscan) to rule out cross-reactivity with PIM1 or mTOR .
- Batch variability : Compare HPLC purity (>98% vs. 90%) and residual solvent levels (e.g., DMF < 500 ppm) to confirm compound integrity .
Methodological Tables
Q. Table 1. Key Reaction Optimization Parameters
| Step | Optimal Conditions | Yield Improvement | Reference |
|---|---|---|---|
| Triazine substitution | 60°C, acetonitrile, 12 h | 78% → 89% | |
| Imidazole coupling | Pd₂(dba)₃/Xantphos, toluene, 80°C | 65% → 82% | |
| Piperazine conjugation | EDCI/HOBt, DCM, RT, 6 h | 70% → 85% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
